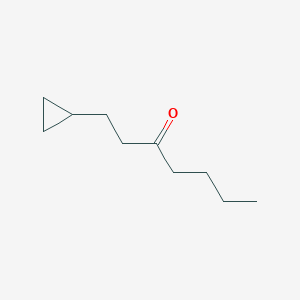

1-Cyclopropyl-3-heptanone

Description

Significance of Cyclopropyl (B3062369) Moieties in Synthetic Strategy

The cyclopropane (B1198618) ring, a three-membered carbocycle, is a recurring motif in numerous natural products and biologically active compounds. marquette.edu Its incorporation into a molecule can impart significant conformational rigidity, which is a valuable attribute in drug design for optimizing interactions with biological targets. marquette.edu From a synthetic standpoint, the high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) makes it a latent source of reactivity. This strain can be released through various ring-opening reactions, providing a thermodynamic driving force for the formation of larger, more complex carbocyclic and heterocyclic systems. nih.gov The ability of the cyclopropyl group to participate in these transformations makes it a powerful tool for synthetic chemists.

Overview of Ketone Functionality within Strained Ring Architectures

The juxtaposition of a ketone's carbonyl group with a strained ring system, such as cyclopropane, leads to unique electronic and steric effects that influence its reactivity. The carbonyl group can activate the adjacent cyclopropane ring, making it susceptible to nucleophilic attack and ring-opening reactions. Conversely, the cyclopropyl group can influence the reactivity of the carbonyl carbon itself. These interactions are fundamental to the diverse chemical behavior of cyclopropyl ketones.

The reactivity of alkyl cyclopropyl ketones, a class to which 1-Cyclopropyl-3-heptanone belongs, has been a subject of significant academic interest. These compounds are generally less reactive than their aryl cyclopropyl ketone counterparts due to the absence of conjugation. However, recent advancements in catalysis have unlocked their potential in various synthetic transformations. nih.govnih.govmanchester.ac.ukresearchgate.net

Scope of Academic Inquiry into the Chemical Transformations of this compound

While the broader class of alkyl cyclopropyl ketones has been the subject of several studies, specific academic research focusing exclusively on This compound is limited. Much of the understanding of its chemical behavior is inferred from studies on analogous aliphatic cyclopropyl ketones.

Recent research has highlighted the utility of alkyl cyclopropyl ketones as versatile substrates in catalytic formal [3+2] cycloaddition reactions. nih.govnih.govmanchester.ac.ukresearchgate.net These reactions, often catalyzed by samarium(II) iodide (SmI₂), allow for the construction of complex sp³-rich products from relatively simple starting materials. nih.govnih.govmanchester.ac.ukresearchgate.net The key to engaging these less reactive alkyl cyclopropyl ketones lies in the use of SmI₂ in conjunction with a substoichiometric amount of metallic samarium (Sm⁰), which helps to prevent catalyst deactivation. nih.govnih.govmanchester.ac.ukresearchgate.net These conditions have been shown to be effective for a range of alkyl cyclopropyl ketones, enabling their coupling with alkenes, alkynes, and enynes to furnish highly substituted cyclopentene (B43876) and other carbocyclic frameworks. nih.govnih.gov

Despite the progress in the field, detailed investigations into the specific reaction parameters, substrate scope, and mechanistic nuances for this compound itself are not extensively documented in publicly available literature. The following data tables provide the known physical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 1504200-25-2 |

| Molecular Formula | C₁₀H₁₈O |

| Molecular Weight | 154.25 g/mol |

Data sourced from commercial chemical suppliers. chemsrc.com

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Data |

| ¹H NMR | No data available in searched literature. |

| ¹³C NMR | No data available in searched literature. |

| Infrared (IR) | No data available in searched literature. |

| Mass Spectrometry (MS) | No data available in searched literature. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropylheptan-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-2-3-4-10(11)8-7-9-5-6-9/h9H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUHHNXSKBAOJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCC1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 1 Cyclopropyl 3 Heptanone

Ring-Opening Reactions of the Cyclopropyl (B3062369) Moiety

The activation of the C-C bonds in the cyclopropyl group of 1-cyclopropyl-3-heptanone is a key feature of its chemical behavior. This activation can be initiated through radical-mediated processes or by catalysis with transition metals, leading to synthetically valuable 1,3-difunctionalized products.

Radical-mediated pathways offer a powerful method for the cleavage of the cyclopropyl ring. These reactions typically involve the generation of a radical species which initiates a cascade that culminates in ring scission.

Samarium(II) iodide (SmI2) is a potent single-electron transfer (SET) agent widely used to initiate radical reactions under mild conditions. organicreactions.orgnih.gov When this compound is treated with SmI2, the carbonyl group is reduced to a ketyl radical anion. acs.orgucl.ac.uk This intermediate is pivotal, as the formation of the radical center adjacent to the cyclopropyl ring triggers its subsequent ring-opening. ucl.ac.uk SmI2 is particularly effective because its reactivity can be finely tuned, and it demonstrates excellent functional group tolerance. rsc.org While often used in stoichiometric amounts, catalytic systems involving SmI2 have been developed, which rely on a radical-relay mechanism and avoid the need for a co-reductant to regenerate the active Sm(II) species. nih.govrsc.org

The cleavage of the cyclopropyl ring in the ketyl radical intermediate is not random; it is governed by regioselective and stereoelectronic factors. The ring-opening preferentially occurs at the more substituted C-C bond of the cyclopropane (B1198618) ring. ucl.ac.uk This preference is because cleavage of this bond leads to the formation of a more stable, more substituted carbon-centered radical. acs.org This outcome is a hallmark of thermodynamic control in the ring-opening process. ucl.ac.uk

Stereoelectronic effects also play a critical role. For the ring-opening to occur efficiently, the breaking C-C bond of the cyclopropyl ring must be able to align with the p-orbital of the adjacent radical center. This orbital overlap facilitates the delocalization of the radical electron into the breaking bond, lowering the activation energy for cleavage. The specific conformation of the ketone can influence the efficiency of this process. nih.gov

| Factor | Influence on Ring Opening of this compound Ketyl Radical |

| Regioselectivity | Cleavage of the C-C bond that results in the more stable (more substituted) primary radical. |

| Thermodynamics | The process is typically under thermodynamic control, favoring the most stable radical intermediate. ucl.ac.uk |

| Stereoelectronics | Requires proper orbital alignment between the breaking cyclopropyl bond and the radical's p-orbital. |

Transition metals provide an alternative and powerful strategy for the activation and functionalization of the cyclopropyl ring in compounds like this compound. wikipedia.org These methods often proceed through mechanisms distinct from radical-mediated pathways and can offer complementary reactivity and selectivity. chemrxiv.org

Recent advances have shown that nickel catalysts, in cooperation with redox-active ligands like terpyridine (tpy), can effectively catalyze the ring-opening and difunctionalization of cyclopropyl ketones. nih.govresearchgate.net In this mechanism, the active catalyst is a reduced nickel species, such as (tpy•−)NiI, which is generated in situ. chemrxiv.orgresearchgate.net This species activates the C-C bond of the cyclopropyl ketone not through a simple oxidative addition, but via a concerted, asynchronous ring-opening transition state. nih.govacs.org This process involves cooperation between the metal center and the ligand, where the ligand can store and transfer electrons, facilitating the C-C bond cleavage. researchgate.net The resulting alkylnickel(II) intermediate can then be intercepted by various coupling partners, such as organozinc reagents, to achieve a net 1,3-difunctionalization of the original cyclopropyl ketone structure. nih.govchemrxiv.org This approach allows for the formation of products that are difficult to access through other synthetic routes. nih.govacs.org

| Feature | Description |

| Catalyst System | Typically involves a nickel precursor and a redox-active ligand (e.g., terpyridine). nih.gov |

| Active Species | A reduced ligand-metal complex, e.g., (tpy•−)NiI. chemrxiv.orgresearchgate.net |

| Mechanism | Concerted, asynchronous C-C bond activation via a ring-opening transition state. nih.govacs.org |

| Intermediate | An alkylnickel(II) species is formed after ring opening. nih.gov |

| Outcome | Cross-coupling with nucleophiles (e.g., organozincs) leads to 1,3-difunctionalized products. chemrxiv.org |

Transition Metal-Catalyzed C-C Bond Activation and Difunctionalization

Formation of 1,3-Difunctionalized Ring-Opened Products

The strained three-membered ring of this compound is susceptible to cleavage, leading to the formation of 1,3-difunctionalized acyclic products. This transformation is a powerful tool in organic synthesis, allowing for the introduction of two functional groups at the 1- and 3-positions relative to the original carbonyl group. These reactions can be initiated by various reagents, including electrophiles and nucleophiles, under different catalytic conditions. mdpi.comnih.gov

The general pathway for the 1,3-difunctionalization of cyclopropyl ketones involves the initial attack of a reagent on the cyclopropane ring, which induces ring opening and the formation of an intermediate that can be trapped by a second reagent. mdpi.com For instance, the reaction of aryl cyclopropanes with electrophilic reagents can lead to 1,3-difluorinated, 1,3-oxyfluorinated, and 1,3-dioxygenated products. researchgate.net While specific studies on this compound are not extensively detailed, its behavior is expected to parallel that of other cyclopropyl ketones.

A variety of methods have been developed for the 1,3-difunctionalization of cyclopropanes, including those utilizing aryl iodide catalysis for 1,3-oxidation, which can yield 1,3-fluoroacetoxylated products, 1,3-diols, 1,3-amino alcohols, and 1,3-diamines. nih.gov Furthermore, a three-component approach involving donor-acceptor cyclopropanes, sulfonamides, and N-(arylthio)succinimides under Sn(OTf)₂ catalysis can produce 1,3-aminothiolated products. nih.gov

Below is an illustrative table of potential 1,3-difunctionalized products that could be formed from this compound based on known reactions of similar cyclopropyl ketones.

| Reagents | Product Structure | Product Name |

| HF-pyridine, NBS | 1-Bromo-4-fluorodecan-3-one | |

| H₂O, H⁺ | 1-Hydroxydecan-3-one-4-ol | |

| R'OH, H⁺ | 1-Alkoxy-4-hydroxydecan-3-one | |

| R'NH₂, H⁺ | 1-Amino-4-hydroxydecan-3-one |

Electrophilic Ring Cleavage and Associated Rearrangements

The cyclopropane ring in this compound is susceptible to cleavage by electrophiles due to the significant ring strain and the p-character of the C-C bonds. beilstein-journals.org This reactivity is a hallmark of cyclopropyl ketones and leads to a variety of ring-opened products and rearrangements. acs.orgrsc.org The Cloke-Wilson rearrangement, for example, describes the isomerization of cyclopropyl ketones into 2,3-dihydrofurans, often under thermal or catalytic conditions. acs.orgrsc.org

In the presence of acids, the carbonyl oxygen of this compound can be protonated, which activates the cyclopropane ring towards nucleophilic attack and ring opening. The mechanism of acid-catalyzed ring-opening of epoxides, which share the feature of a strained three-membered ring, provides a useful analogy. pressbooks.publibretexts.orglibretexts.orgchemistrysteps.comkhanacademy.org Protonation of the epoxide oxygen creates a good leaving group and facilitates nucleophilic attack. Similarly, protonation of the carbonyl oxygen in this compound can lead to the formation of a protonated cyclopropane intermediate. This intermediate is highly electrophilic and can be attacked by nucleophiles, resulting in ring cleavage. The regioselectivity of the attack depends on the substitution pattern of the cyclopropane ring and the nature of the nucleophile. pressbooks.pub

The acylation of cyclopropanes, followed by cleavage of the ring, is another important transformation. While direct acylation of the cyclopropane ring in this compound is not a common reaction, related transformations involving intramolecular ketone haloacylation have been reported for other cyclopropyl ketones. acs.org These reactions can lead to the formation of valuable α-quaternary halo-γ-butenolides through a regio- and stereoselective heterolytic ring-opening. acs.org

Reactivity at the Carbonyl Center

The carbonyl group of this compound exhibits the typical reactivity of a ketone, undergoing nucleophilic addition and forming enolates.

Nucleophilic Addition Reactions to the Ketone

The carbonyl carbon of this compound is electrophilic and susceptible to attack by nucleophiles. youtube.comlibretexts.org This leads to the formation of a tetrahedral intermediate which can then be protonated to yield an alcohol. A wide range of nucleophiles, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from NaBH₄, LiAlH₄), and cyanide, can add to the carbonyl group. youtube.com

The general mechanism for nucleophilic addition to a ketone is illustrated below:

Nucleophilic attack on the carbonyl carbon.

Formation of a tetrahedral alkoxide intermediate.

Protonation of the alkoxide to form an alcohol.

The table below provides examples of potential products from the nucleophilic addition to this compound.

| Nucleophile | Product Structure | Product Name |

| CH₃MgBr | 1-Cyclopropyl-3-methylheptan-3-ol | |

| NaBH₄ | 1-Cyclopropylheptan-3-ol | |

| HCN | 1-Cyclopropyl-3-cyanoheptan-3-ol |

Enolate Formation and Reactivity

Like other ketones with α-hydrogens, this compound can be deprotonated at the α-carbon to form an enolate ion. masterorganicchemistry.combham.ac.uklibretexts.orgprinceton.edu Enolates are versatile nucleophiles and can react with a variety of electrophiles at the α-carbon. libretexts.orgyoutube.com The formation of the enolate is typically achieved by using a strong base, such as lithium diisopropylamide (LDA). youtube.com

The regioselectivity of enolate formation is an important consideration. In the case of this compound, deprotonation can occur at either the C2 or C4 position. The kinetic enolate is typically formed by using a strong, sterically hindered base at low temperatures, favoring deprotonation at the less substituted and more accessible C2 position. The thermodynamic enolate is favored under conditions that allow for equilibration, such as higher temperatures and weaker bases, leading to the more substituted and more stable enolate at the C4 position. bham.ac.uk

Once formed, the enolate of this compound can participate in a variety of reactions, including alkylation, acylation, and aldol (B89426) condensation. These reactions are fundamental in C-C bond formation in organic synthesis.

| Reaction Type | Electrophile | Product Structure (from C4 enolate) | Product Name |

| Alkylation | CH₃I | 1-Cyclopropyl-4-methyl-3-heptanone | |

| Acylation | CH₃COCl | 1-Cyclopropyl-4-acetyl-3-heptanone | |

| Aldol Condensation | CH₃CHO | 1-Cyclopropyl-4-(1-hydroxyethyl)-3-heptanone |

Photochemical Decarbonylation Pathways (Norrish Type I and II Analogues)

Photochemical reactions, particularly those named after Ronald G. W. Norrish, are fundamental processes for aldehydes and ketones upon irradiation. wikipedia.org These reactions are categorized as Norrish Type I and Norrish Type II, describing distinct pathways of photo-induced fragmentation of carbonyl compounds. wikipedia.orgscispace.comnih.gov

The Norrish Type I reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group upon photoexcitation. wikipedia.orgscispace.com This α-scission results in the formation of two radical intermediates: an acyl radical and an alkyl radical. wikipedia.orgkvmwai.edu.in For an unsymmetrical ketone like this compound, cleavage can occur on either side of the carbonyl group. The preferred pathway typically involves the formation of the more stable alkyl radical. kvmwai.edu.in Subsequent reactions of these radical fragments can include:

Decarbonylation: The acyl radical can lose a molecule of carbon monoxide (CO) to form a new alkyl radical, which can then combine with the other alkyl radical. wikipedia.orgkvmwai.edu.in

Recombination: The initial acyl and alkyl radicals can recombine, leading back to the starting ketone. wikipedia.org

Disproportionation: Hydrogen abstraction between the radicals can lead to the formation of an alkane and a ketene (B1206846) or an aldehyde and an alkene. wikipedia.org

The Norrish Type II reaction is an intramolecular process that occurs if the ketone possesses an accessible γ-hydrogen. wikipedia.org The excited carbonyl group abstracts a hydrogen atom from the γ-carbon through a six-membered cyclic transition state, producing a 1,4-biradical intermediate. wikipedia.orgillinois.edu For this compound, γ-hydrogens are available on the butyl chain. This biradical can then undergo one of two main secondary reactions:

Fragmentation (β-scission): Cleavage of the bond between the α- and β-carbons results in the formation of an enol (which tautomerizes to a ketone) and an alkene. wikipedia.org In this case, it would yield acetone (B3395972) and 1-pentene (B89616).

Yang Cyclization: Intramolecular combination of the two radical centers leads to the formation of a substituted cyclobutanol. wikipedia.orgillinois.edu

| Reaction Type | Initial Step | Key Intermediate | Potential Products |

|---|---|---|---|

| Norrish Type I | α-cleavage of C-C bond adjacent to carbonyl | Acyl and alkyl radical pair | Decarbonylation products, recombination products, disproportionation products |

| Norrish Type II | Intramolecular γ-hydrogen abstraction by excited carbonyl | 1,4-Biradical | Acetone, 1-pentene (from fragmentation); Cyclobutanol derivative (from Yang cyclization) |

Intramolecular and Intermolecular Rearrangements of Cyclopropyl Ketone Systems

The cyclopropylmethyl carbocation is a non-classical carbocation known for its exceptional stability, which is attributed to the conjugation between the bent orbitals of the cyclopropane ring and the vacant p-orbital of the cationic carbon. quora.comstackexchange.com This stability is even greater than that of a benzyl (B1604629) carbocation. stackexchange.com This class of carbocations is prone to facile rearrangements. rsc.org

In the context of this compound, if a reaction condition (e.g., strong acid) promotes the formation of a carbocation adjacent to the cyclopropyl ring, this intermediate would be highly stabilized. A key characteristic of systems involving cyclopropylmethyl cations is their equilibrium with cyclobutyl and homoallyl cations. stackexchange.comrsc.org This means that reactions proceeding through a cyclopropylmethyl cation intermediate often yield a mixture of cyclopropylmethyl and cyclobutyl products. stackexchange.com The rearrangement between cyclopropylmethyl and cyclobutyl cations is a characteristic cationic process, as carbon-centered radicals are not known to rearrange in this manner. nih.gov The formation of these transient, relatively long-lived carbocations allows for such skeletal reorganization before subsequent reaction steps occur. nih.gov

The alkylidenecyclopropylcarbinyl system involves a carbocation adjacent to a cyclopropane ring that bears an alkylidene (C=C) substituent. While specific literature on rearrangements of intermediates derived directly from this compound is not detailed, the principles of cyclopropylcarbinyl cation chemistry can be extended. The generation of a carbene from the decomposition of p-toluene sulphonyl hydrazones of cyclopropyl aldehydes and ketones can lead to rearrangements where the least substituted bond of the cyclopropane ring migrates, resulting in ring-opened products like cyclobutenes. researchgate.net In the case of an alkylidenecyclopropylcarbinyl cation, the presence of the double bond introduces further possibilities for electronic delocalization and subsequent rearrangement pathways, potentially leading to more complex ring systems or opened-chain structures.

While this compound is not a fused system, the principles of ring expansion in cyclopropyl ketones are relevant to its reactivity. Under acidic conditions (e.g., promoted by TfOH or BF₃·Et₂O), cyclopropyl ketones can undergo direct ring expansion to form cyclopentanones. nih.govacs.org This process involves the recyclization of a ring-opened species. nih.govresearchgate.net Although this type of cyclization (5-endo-trig) is generally disfavored by Baldwin's rules, it can be facilitated by factors such as the presence of a strong aryl donor or steric strain on the cyclopropyl center. nih.govresearchgate.net The mechanism proceeds through the opening of the strained cyclopropane ring to generate a carbocationic intermediate, which is then trapped intramolecularly by the enol to form the expanded five-membered ring.

Spectroscopic Analysis and Structural Elucidation Techniques for 1 Cyclopropyl 3 Heptanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules like 1-Cyclopropyl-3-heptanone. Through various NMR experiments, it is possible to map out the complete atomic connectivity.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

The ¹H NMR spectrum of this compound would exhibit characteristic signals for the cyclopropyl (B3062369) and heptanone moieties. The protons on the cyclopropyl ring are expected to appear in the upfield region (typically 0.3–1.0 ppm) due to the ring's anisotropic effect. uobasrah.edu.iqacs.org The methine proton of the cyclopropyl group adjacent to the carbonyl will be shifted further downfield compared to the methylene (B1212753) protons. The protons on the n-butyl chain will show distinct multiplets, with the methylene group alpha to the carbonyl (at C-4) appearing around 2.4 ppm. The terminal methyl group (C-7) would appear as a triplet around 0.9 ppm. wisc.edu

The ¹³C NMR spectrum provides information on each unique carbon atom. The carbonyl carbon (C-3) is the most deshielded, with a characteristic chemical shift in the range of 208-212 ppm. cdnsciencepub.com The carbons of the cyclopropyl ring will appear at relatively high field. The carbons of the n-butyl chain will have shifts consistent with an aliphatic chain. rsc.orgcore.ac.uk

Predicted NMR Data for this compound ¹H NMR

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H on C-7 | ~0.9 | Triplet (t) |

| H on C-1' & C-2' (cyclopropyl CH₂) | ~0.4 - 0.8 | Multiplet (m) |

| H on C-3' (cyclopropyl CH) | ~0.8 - 1.2 | Multiplet (m) |

| H on C-5, C-6 | ~1.2 - 1.6 | Multiplet (m) |

¹³C NMR

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-7 | ~13.9 |

| C-1' & C-2' (cyclopropyl CH₂) | ~10-15 |

| C-3' (cyclopropyl CH) | ~15-20 |

| C-6 | ~22.5 |

| C-5 | ~26.0 |

| C-4 | ~42.0 |

| C-2 | ~45.0 |

Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, COSY would show correlations between adjacent protons in the n-butyl chain (H-4 with H-5, H-5 with H-6, and H-6 with H-7). It would also show correlations among the protons within the cyclopropyl ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and hydrogen atoms. sdsu.eduresearchgate.net It allows for the definitive assignment of each proton signal to its corresponding carbon signal. For example, the proton signal at ~2.4 ppm would correlate with the carbon signal at ~42 ppm, confirming their assignment to C-4 and its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. sdsu.edursc.org HMBC is vital for connecting the different fragments of the molecule. Key correlations would be observed between the protons on C-2 and C-4 with the carbonyl carbon (C-3), and between the cyclopropyl protons (H-1', H-2') and both C-2 and the carbonyl carbon (C-3), confirming the link between the cyclopropyl ring and the ketone functionality. researchgate.netyoutube.com

Since this compound is a chiral molecule, determining its absolute configuration is an important aspect of its characterization. The Mosher's ester method is a widely used NMR technique for this purpose. researchgate.net However, this method is applicable to chiral alcohols or amines. libretexts.org Therefore, to apply this method, this compound must first be stereoselectively reduced to its corresponding alcohol, 1-cyclopropylheptan-3-ol.

The resulting chiral secondary alcohol is then reacted with the two enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride, (R)-MTPA-Cl and (S)-MTPA-Cl, to form two different diastereomeric Mosher esters. oregonstate.eduresearchgate.net By comparing the ¹H NMR spectra of these two diastereomers, the absolute configuration of the original carbinol center can be determined. Protons on one side of the newly formed ester plane will be shielded (shifted upfield) by the phenyl group of the MTPA moiety, while protons on the other side will be deshielded. Analyzing the differences in chemical shifts (Δδ = δS - δR) for the protons near the stereocenter allows for the assignment of the absolute configuration. libretexts.orgnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy probes the molecular vibrations of a compound, providing valuable information about the functional groups present. IR and Raman spectroscopy are complementary techniques. elsevier.comresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, expected in the region of 1710-1725 cm⁻¹. The presence of the cyclopropyl group gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ (typically around 3080-3000 cm⁻¹) and ring deformation (breathing) modes. nist.gov The aliphatic n-butyl chain would show C-H stretching absorptions just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

Raman Spectroscopy: In Raman spectroscopy, the non-polar bonds often give rise to strong signals. The C=O stretch would also be visible, though typically weaker than in the IR spectrum. The C-C bonds of the alkyl chain and the cyclopropyl ring would show characteristic signals. semanticscholar.org

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O (Ketone) | Stretch | ~1715 | Strong |

| C-H (Cyclopropyl) | Stretch | ~3050 | Medium |

| C-H (Alkyl) | Stretch | 2850-2960 | Strong |

| CH₂ | Bend (Scissoring) | ~1465 | Medium |

| CH₃ | Bend (Asymmetric) | ~1450 | Medium |

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

For this compound (C₁₀H₁₈O, Molecular Weight: 154.25 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z = 154. The fragmentation is dominated by cleavage of the bonds alpha to the carbonyl group. libretexts.orgmiamioh.edu

Two primary α-cleavage pathways are possible:

Cleavage between C-2 and C-3, resulting in a cyclopropylcarbonyl cation ([C₃H₅CO]⁺) at m/z = 69 and a butyl radical.

Cleavage between C-3 and C-4, resulting in a heptanoyl-type cation ([CH₃(CH₂)₃CO]⁺) at m/z = 85 and a cyclopropylmethyl radical.

Another potential fragmentation is the McLafferty rearrangement, which can occur in ketones with γ-hydrogens. youtube.com In this compound, the transfer of a γ-hydrogen from the butyl chain to the carbonyl oxygen can lead to the elimination of a neutral propene molecule and the formation of a radical cation at m/z = 112. youtube.com

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

|---|---|---|

| 154 | [C₁₀H₁₈O]⁺ | Molecular Ion (M⁺) |

| 112 | [C₆H₁₂O]⁺ | McLafferty Rearrangement |

| 85 | [C₅H₉O]⁺ | α-cleavage (loss of C₄H₉) |

| 69 | [C₄H₅O]⁺ | α-cleavage (loss of C₅H₁₁) |

| 57 | [C₄H₉]⁺ | Butyl cation |

Chromatographic Techniques for Separation and Stereochemical Analysis

Since this compound is chiral, chromatographic techniques are essential for separating its enantiomers. news-medical.net High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) with chiral stationary phases (CSPs) are the most common methods for this purpose. phenomenex.comnih.gov

The CSP is composed of a chiral selector immobilized on a solid support (like silica). news-medical.net As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase. These differential interactions, which can include hydrogen bonding, dipole-dipole interactions, or steric hindrance, result in different retention times for the (R) and (S) enantiomers, allowing for their separation and quantification. gcms.czacs.org The choice of the specific CSP (e.g., polysaccharide-based, cyclodextrin-based) and the mobile phase is critical for achieving optimal separation. phenomenex.comgcms.cz

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-cyclopropylheptan-3-ol |

| α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) |

| (R)-MTPA-Cl |

| (S)-MTPA-Cl |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation and quantification of enantiomers, which is essential for determining the enantiomeric purity of chiral compounds like this compound. Due to their identical physical and chemical properties in an achiral environment, enantiomers cannot be separated by conventional chromatographic methods. Chiral HPLC overcomes this by employing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. phenomenex.com

The assessment of enantiomeric purity is critical in various fields, particularly in the pharmaceutical industry, where the different enantiomers of a drug can exhibit distinct pharmacological and toxicological profiles. phenomenex.com Therefore, the development of robust and accurate chiral HPLC methods is a necessity for quality control and regulatory compliance.

Methodology and Research Findings

While specific research detailing the chiral separation of this compound is not extensively published, a scientifically sound method can be established based on the well-documented success of separating analogous chiral ketones using polysaccharide-based CSPs. These CSPs, particularly those derived from cellulose (B213188) and amylose, are known for their broad applicability and high chiral recognition capabilities for a wide range of racemic compounds. researchgate.net

A common approach involves using a column such as one coated with cellulose tris(3,5-dimethylphenylcarbamate). This type of stationary phase provides a chiral environment through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which allows for the differential binding of the two enantiomers. researchgate.net Normal-phase chromatography, utilizing non-polar mobile phases, is frequently effective for the separation of ketones on these types of columns.

A hypothetical, yet representative, chiral HPLC method for the analysis of this compound is detailed below. This method is designed to achieve baseline separation of the (R)- and (S)-enantiomers, enabling accurate quantification of the enantiomeric excess (ee).

Table 4.4.1.1: Hypothesized Chromatographic Conditions for Chiral Separation of this compound

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol (95:5, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in mobile phase |

Under these conditions, a racemic mixture of this compound would be expected to resolve into two distinct peaks corresponding to the two enantiomers. The peak with the shorter retention time would be one enantiomer, and the peak with the longer retention time would be the other. The elution order would need to be confirmed experimentally using a standard of a known single enantiomer.

Data Analysis and Results

The analysis of the resulting chromatogram allows for the determination of several key parameters that define the quality of the separation and the enantiomeric composition of the sample.

Table 4.4.1.2: Representative Chiral HPLC Separation Data for a Non-Racemic Sample of this compound

| Parameter | Value |

| Retention Time (Enantiomer 1) | 8.52 min |

| Retention Time (Enantiomer 2) | 9.78 min |

| Peak Area (Enantiomer 1) | 125400 |

| Peak Area (Enantiomer 2) | 12800 |

| Resolution (Rs) | 2.15 |

| Enantiomeric Excess (ee) | 81.5% |

The resolution (Rs) is a measure of how well the two enantiomer peaks are separated. A resolution value of 1.5 or greater is typically considered to represent baseline separation, which is crucial for accurate peak integration and quantification. inacom.nl In this case, the calculated resolution of 2.15 indicates an excellent separation.

The enantiomeric excess (ee) is a measure of the purity of the sample in terms of one enantiomer over the other and is calculated from the peak areas of the two enantiomers using the following formula:

ee (%) = [ (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ] x 100

For the data presented, the calculation would be:

ee (%) = [ (125400 - 12800) / (125400 + 12800) ] x 100 = 81.5%

This result signifies that the analyzed sample of this compound is composed of 90.75% of the major enantiomer and 9.25% of the minor enantiomer. The ability to obtain such precise quantitative data underscores the power of chiral HPLC in the stereochemical analysis of compounds like this compound.

Computational Chemistry and Theoretical Investigations of 1 Cyclopropyl 3 Heptanone

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical calculations are fundamental to understanding the electronic nature of molecules. For cyclopropyl (B3062369) ketones, these studies reveal how the strained three-membered ring interacts with the adjacent carbonyl group, influencing the molecule's stability and reactivity.

Density Functional Theory (DFT) has become a primary method for studying cyclopropyl ketone systems due to its favorable balance of computational cost and accuracy. DFT calculations are instrumental in determining molecular geometries, vibrational frequencies, and electronic properties. uobaghdad.edu.iq A systematic computational investigation using DFT can reveal crucial structure-reactivity relationships in reactions involving cyclopropyl ketones. nih.govacs.org

Table 1: Common DFT Functionals and Basis Sets for Cyclopropyl Ketone Studies

| Functional | Basis Set | Typical Application |

|---|---|---|

| B3LYP | 6-31G, 6-31++G | Geometries, Frequencies, Keto-enol equilibria uobaghdad.edu.iqnih.gov |

| M06-2X | def2-TZVP | Reaction mechanisms, Thermochemistry |

This table is interactive and represents typical combinations used in computational studies.

Ab initio (from first principles) methods provide a rigorous, albeit computationally intensive, approach to studying molecular systems. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CCSD), are used to obtain highly accurate energies and properties, often serving as benchmarks for DFT results. nih.gov

Studies on cyclopropyl ketone analogues have employed ab initio calculations to investigate phenomena like keto-enol tautomerism. nih.gov For example, calculations at the MP2 and CCSD levels of theory can accurately predict the relative energies of tautomers and the barriers separating them. nih.gov These methods have also been applied to the conformational analysis of cyclopropyl ketones, providing reliable data on the relative stabilities of different conformers. uwlax.edu The cleavage of cyclopropyl ketones under neutral conditions can be rationalized through mechanisms consistent with SN2-type ring openings, a process that can be modeled using high-level ab initio calculations to map the potential energy surface.

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for mapping the intricate pathways of chemical reactions. For cyclopropyl ketones, these models can identify intermediates, characterize transition states, and explain observed product distributions and stereoselectivities. nih.gov

Understanding a chemical reaction requires a detailed map of its potential energy surface (PES). Computational methods are used to locate and characterize the stationary points on this surface, including reactants, products, intermediates, and, most importantly, transition states (TS). nih.govacs.org

Table 2: Key Findings from Reaction Pathway Analysis of Cyclopropyl Ketone Reactions

| Reaction Type | Key Finding | Computational Method |

|---|---|---|

| SmI2-Catalyzed Coupling | Reactivity is dictated by the balance between cyclopropyl fragmentation and radical trapping transition states. nih.govacs.org | DFT (B3LYP) |

| Heck–Ring-Opening | Hydroxyl group coordination to the metal center controls the regioselectivity of the cyclopropane (B1198618) ring opening. nih.gov | DFT |

This interactive table summarizes insights gained from computational modeling of different reaction types.

The solvent environment can dramatically alter the course and rate of a reaction. Computational models can account for these effects, providing a more realistic description of reactions in solution. The influence of the solvent is typically incorporated using either implicit continuum models or explicit solvent molecules. rsc.org

Conformational Analysis of Cyclopropyl Ketone Systems

The three-dimensional arrangement of atoms, or conformation, significantly impacts a molecule's physical properties and chemical reactivity. For cyclopropyl ketones, the orientation of the carbonyl group relative to the cyclopropyl ring is of particular interest. Computational methods are ideally suited to explore the potential energy landscape associated with conformational changes.

Theoretical studies, including both ab initio and DFT calculations, have been used to investigate the conformational preferences of simple cyclopropyl ketones like cyclopropyl methyl ketone. uwlax.edu These studies typically involve calculating the molecule's energy as a function of the dihedral angle between the C-C-C plane of the cyclopropyl ring and the C-C=O plane of the ketone.

The two primary planar conformations are the s-cis (or bisected), where the carbonyl bond is aligned with a C-C bond of the ring, and the s-trans (or gauche), where the carbonyl bond eclipses a C-H bond of the ring. Computational results consistently show that the s-cis conformation is the most stable, with a higher energy barrier for the s-trans conformer. uwlax.edu This preference is attributed to favorable electronic interactions between the filled Walsh orbitals of the cyclopropyl ring and the π* orbital of the carbonyl group in the bisected arrangement.

Table 3: Relative Energies of Cyclopropyl Methyl Ketone Conformers

| Conformation | Dihedral Angle (H-C-C=O) | Relative Energy (kcal/mol) |

|---|---|---|

| s-trans | 0° | ~2.5 - 3.5 |

| gauche | ~90° | ~1.0 - 1.5 |

This interactive table presents typical computational results for the conformational analysis of a model cyclopropyl ketone system. uwlax.edu

Theoretical Insights into Reactive Intermediates

Computational chemistry provides powerful tools to investigate the transient and highly reactive species that govern the chemical behavior of molecules like 1-cyclopropyl-3-heptanone. Through theoretical calculations, it is possible to elucidate the structure, stability, and reactivity of intermediates such as cations and radicals, which are often difficult to study experimentally.

The formation of a carbocation adjacent to a cyclopropyl group, as would be the case if this compound were to undergo certain reactions (e.g., protonation of the carbonyl oxygen followed by rearrangement), leads to a species known as a cyclopropylmethyl cation. Theoretical studies have consistently highlighted the remarkable stability of this class of carbocations. This stability is attributed to a unique electronic interaction between the cyclopropyl ring and the adjacent cationic center.

Computational models explain this stabilization through the concept of "bent bonds" or Walsh orbitals of the cyclopropane ring. The C-C sigma bonds within the strained three-membered ring possess significant p-character and are located in positions that allow for effective overlap with the vacant p-orbital of the carbocationic carbon. This delocalization of electron density from the cyclopropyl sigma bonds to the cationic center is a form of conjugation that distributes the positive charge, thereby stabilizing the intermediate. This phenomenon is sometimes referred to as "dancing resonance". The cyclopropyl group's ability to stabilize an adjacent positive charge is so significant that it is computationally shown to be comparable to or even better than a phenyl group. acs.orgwayne.edu

High-level ab initio and Density Functional Theory (DFT) calculations have been employed to map the potential energy surface of these cations. These studies confirm that the interaction leads to a non-classical, bridged structure where the positive charge is shared across multiple carbon atoms. While direct computational data for the specific cation derived from this compound is not extensively published, the principles derived from studies on simpler cyclopropylmethyl systems are directly applicable.

| Stabilizing Factor | Theoretical Description | Computational Evidence |

| Sigma Bond Conjugation | The strained C-C sigma bonds of the cyclopropyl ring have high p-character, allowing for overlap with the adjacent empty p-orbital of the carbocation. | Molecular Orbital (MO) calculations show delocalization of electron density from the ring's Walsh orbitals to the carbocation center. |

| Non-Classical Structure | The cation does not exist as a classical primary carbocation but rather as a symmetrically stabilized, bridged species. acs.org | Geometry optimization calculations reveal distorted structures with elongated C-C bonds in the ring and shortened distances to the exocyclic carbon. |

| Charge Delocalization | The positive charge is distributed over the exocyclic carbon and the carbons of the cyclopropyl ring. | Natural Bond Orbital (NBO) analysis and calculated charge distributions show a significant dispersal of positive charge. |

The study of radical intermediates is crucial for understanding photochemical reactions, electron transfer processes, and certain metal-catalyzed reactions involving cyclopropyl ketones. nih.gov Computational investigations, particularly using DFT, have provided significant insights into the formation and subsequent fate of radical species derived from molecules analogous to this compound.

One of the most important radical intermediates is the ketyl radical, formed by the single-electron reduction of the carbonyl group. Computational studies on various cyclopropyl ketones show that the reactivity is heavily influenced by the stability of this ketyl radical. acs.orgmanchester.ac.uk For alkyl cyclopropyl ketones like this compound, the absence of conjugation means there are high barriers for reduction and subsequent fragmentation. manchester.ac.uk

A key reaction pathway for radicals adjacent to a cyclopropyl ring is rapid ring opening. This process serves as a "radical clock" due to its fast and well-defined rate. Ab initio molecular orbital calculations have been performed to determine the barrier heights and reaction energetics for the ring-opening of cyclopropylcarbinyl radicals. wayne.eduwayne.eduacs.org These calculations indicate that the ring-opening is a facile process, leading to a more stable homoallylic radical. The rate of this rearrangement is sensitive to substituents on both the ring and the radical center. Theoretical studies have shown that both conrotatory and disrotatory ring-opening pathways are formally forbidden by orbital symmetry rules for the cyclopropyl radical itself, but distortions in substituted systems can lead to a preferred near-disrotatory pathway. rsc.org

| Radical Process | Theoretical Description | Key Computational Findings |

| Ketyl Radical Formation | Single-electron reduction of the carbonyl group. | The stability of the ketyl radical intermediate is a key determinant of reactivity in SmI2-catalyzed couplings of cyclopropyl ketones. nih.gov |

| Cyclopropylcarbinyl Radical Ring Opening | The radical center adjacent to the cyclopropane ring induces rapid cleavage of a C-C bond in the ring. | The calculated barrier height for the ring opening of the unsubstituted cyclopropylcarbinyl radical is approximately 7-8 kcal/mol. wayne.eduwayne.edu |

| Substituent Effects | Electron-donating or -withdrawing groups on the ring or radical center alter the stability of the reactant and transition state, affecting the ring-opening rate. | Vinyl substituents on the ring can reduce the barrier by 7-8 kcal/mol due to allylic stabilization of the transition state. wayne.eduacs.org |

Prediction of Spectroscopic Parameters and Molecular Properties

Computational chemistry is an invaluable tool for predicting the spectroscopic and molecular properties of compounds, aiding in their identification and characterization. For this compound, methods like DFT can provide accurate predictions of its NMR and IR spectra, as well as other physical properties.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated by determining the vibrational frequencies of the molecule's bonds. github.io This is achieved by first optimizing the molecular geometry and then calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). The resulting vibrational modes and their intensities can be plotted to generate a theoretical spectrum. For this compound, the most prominent feature predicted would be a strong absorption band corresponding to the C=O stretching vibration of the ketone. For a saturated aliphatic ketone, this band is typically predicted to appear in the range of 1715-1725 cm⁻¹. libretexts.orgorgchemboulder.com Calculations can also predict the frequencies for C-H stretching and bending modes of the cyclopropyl and heptyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for calculating the isotropic magnetic shielding constants of nuclei. nih.gov These shielding constants are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), for which the shielding is also calculated at the same level of theory. researchgate.net

For this compound, key predicted ¹³C NMR signals would include the carbonyl carbon resonance, expected in the 200-215 δ range, and the distinct signals for the carbons of the cyclopropyl ring. libretexts.org In the ¹H NMR spectrum, calculations would predict the chemical shifts for the protons alpha to the carbonyl group, which are expected to be deshielded, as well as the complex multiplets for the cyclopropyl and butyl chain protons.

| Spectroscopic Parameter | Computational Method | Predicted Value/Region for this compound |

| IR C=O Stretch | DFT (e.g., B3LYP/6-31G*) Frequency Calculation | ~1715-1725 cm⁻¹ |

| ¹³C Carbonyl | DFT/GIAO | ~200-215 ppm |

| ¹³C Cyclopropyl CH | DFT/GIAO | ~10-20 ppm |

| ¹³C Cyclopropyl CH₂ | DFT/GIAO | ~5-15 ppm |

| **¹H Alpha-Protons (CH₂) ** | DFT/GIAO | ~2.3-2.6 ppm |

Molecular Properties: Beyond spectroscopy, computational methods can predict a range of molecular properties. By calculating the electron distribution, the molecular dipole moment can be determined, which influences properties like boiling point and solubility. While properties like boiling point are macroscopic and not directly calculated, theoretical descriptors (e.g., molecular volume, surface area, polarity) can be used in Quantitative Structure-Property Relationship (QSPR) models to predict them for aliphatic ketones. oup.com The miscibility of lower molecular weight ketones in water can be rationalized by their ability to act as hydrogen bond acceptors, a property that can be explored computationally by modeling interactions with water molecules. ncert.nic.in

Synthetic Utility and Non Biological Applications in Advanced Organic Chemistry

1-Cyclopropyl-3-heptanone as a Versatile Building Block in Complex Molecule Synthesis

The unique structural and electronic properties of cyclopropyl (B3062369) ketones, such as this compound, position them as highly versatile precursors for the synthesis of intricate molecular architectures. The three-membered ring can act as a latent functional group, participating in a variety of ring-opening and rearrangement reactions to afford linear or more complex cyclic systems.

Cyclopropyl ketones are instrumental in the construction of polycyclic and spirocyclic frameworks, which are prevalent in natural products and medicinally important compounds. The strain energy of the cyclopropane (B1198618) ring can be harnessed to drive reactions that form larger, more complex ring systems. For instance, chemoenzymatic strategies have been developed for the stereoselective synthesis of chiral cyclopropyl ketones, which can then be diversified into a variety of structurally diverse cyclopropane-containing scaffolds. nih.govacs.org These methods provide access to enantiopure building blocks that are valuable for the synthesis of complex molecules. nih.govacs.org

Methodologies for synthesizing polycyclic systems often involve intramolecular radical cyclization reactions of tricyclic α-cyclopropyl ketones. researchgate.net Furthermore, enantioselective dearomative cyclization cascade sequences can be employed to construct complex tetracyclic scaffolds from precursors incorporating a cyclopropyl ketone moiety. acs.org Spirocyclic systems, which feature two rings sharing a single atom, are of significant interest in medicinal chemistry due to their three-dimensional structures. researchgate.netnih.gov The synthesis of spirocyclic scaffolds can be achieved through various synthetic routes, including those that utilize the reactivity of cyclopropyl ketones. researchgate.netnih.gov

| Precursor Type | Scaffold Type | Synthetic Strategy | Reference |

| Chiral Cyclopropyl Ketones | Diverse Cyclopropane Scaffolds | Chemoenzymatic Assembly and Diversification | nih.govacs.org |

| Tricyclic α-Cyclopropyl Ketones | Polyquinanes | Intramolecular Radical Cyclization | researchgate.net |

| Tryptamine Derivatives with Cyclopropyl Ketone Moiety | Tetracyclic Akuammiline Scaffolds | Enantioselective Dearomative Cascade | acs.org |

| Various Cyclopropyl Ketones | Spirocyclic Systems | Diverse Synthetic Routes | researchgate.netnih.gov |

The reactivity of the cyclopropyl group in ketones like this compound allows for the formation of carbon skeletons that are challenging to access through conventional synthetic methods. Tandem alkylation-reduction of aromatic carbonyl systems, a concept that can be extended to cyclopropyl ketones, provides a convenient method for preparing complex aromatic hydrocarbons. sci-hub.se The cyclopropane ring can be selectively opened under various conditions to generate linear chains with specific functional group arrangements, serving as precursors to complex acyclic and cyclic molecules.

Enabling Challenging Fragmentations and Rearrangement Strategies

The strained nature of the cyclopropane ring in this compound makes it susceptible to a variety of fragmentation and rearrangement reactions, providing access to unique molecular structures. One notable transformation is the Cloke–Wilson rearrangement, where cyclopropyl ketones can be converted into 2,3-dihydrofurans. acs.org This rearrangement proceeds through a zwitterionic intermediate formed by the nucleophilic addition of a catalyst, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to the cyclopropyl ketone. acs.org

Photochemical reactions also offer a powerful tool for inducing rearrangements in cyclopropyl ketones. For example, the Norrish type I cleavage of bicyclic ketones containing a cyclopropyl group can lead to the formation of complex polycyclic systems. acs.org These photochemical methods can be highly specific and provide access to structures that would be difficult to obtain through thermal reactions. acs.org

Contribution to the Development of Novel Organic Methodologies

The unique reactivity of cyclopropyl ketones has spurred the development of new synthetic methodologies. For instance, the use of biocatalysis in the synthesis of chiral cyclopropyl ketones represents a significant advancement, offering a green and highly selective alternative to traditional chemocatalytic methods that often require expensive and toxic metals. nih.govacs.org Furthermore, the development of solvent-free reaction conditions, utilizing techniques such as microwave irradiation, UV-Vis light, and mechanochemistry, is a growing area of research aimed at creating more sustainable chemical processes. nih.govmdpi.com While not specific to this compound, the principles of these green chemistry approaches are applicable to its synthesis and transformations.

Industrial and Specialized Chemical Synthesis Applications (excluding biological activity)

While specific large-scale industrial applications of this compound are not widely documented, the broader class of cyclopropyl ketones serves as important intermediates in various chemical industries. Cyclopropyl methyl ketone, a closely related compound, is a key intermediate in the synthesis of agrochemicals and pharmaceuticals. google.com The synthetic methodologies used for the production of cyclopropyl methyl ketone, such as the dehydrohalogenation and cyclization of halo-pentanones, could potentially be adapted for the industrial-scale synthesis of this compound. google.com The value of cyclopropyl ketones in industrial synthesis lies in their ability to introduce the compact and rigid cyclopropyl motif into larger molecules, which can significantly influence the properties of the final product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Cyclopropyl-3-heptanone, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be achieved via cyclopropanation of α,β-unsaturated ketones using the Simmons-Smith reaction or via ketone alkylation with cyclopropane derivatives. Reaction optimization requires careful control of catalysts (e.g., Zn/Cu couple) and temperature (typically −10°C to 25°C) to minimize side reactions like ring-opening. Yield improvements (>70%) are observed with slow addition of reagents and inert atmosphere conditions to stabilize reactive intermediates .

Q. How can spectroscopic techniques (NMR, IR, MS) be used to characterize this compound?

- Methodological Answer :

- NMR : The cyclopropyl group exhibits distinct proton signals at δ 0.5–1.5 ppm (multiplet for three-membered ring protons) and a downfield-shifted carbonyl carbon (~210 ppm in NMR).

- IR : A strong C=O stretch near 1700–1750 cm confirms the ketone moiety.

- MS : Fragmentation patterns show loss of cyclopropane (m/z 42) and heptanone backbone cleavage. Cross-validate with NIST spectral libraries to resolve ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH and solvent conditions?

- Methodological Answer : Solubility tests in polar (water, ethanol) and non-polar solvents (hexane) reveal limited aqueous solubility (<1 mg/mL) but high miscibility in organic solvents. Stability studies (TGA/DSC) indicate decomposition above 150°C. Store under nitrogen at −20°C to prevent oxidation of the cyclopropane ring .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl group influence the reactivity of this compound in nucleophilic addition reactions?

- Methodological Answer : The cyclopropyl ring’s angle strain increases electrophilicity of the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard reactions). Steric hindrance from the ring, however, reduces accessibility for bulky nucleophiles. Computational studies (DFT) using Gaussian software can model transition states to quantify these effects .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?

- Methodological Answer : Unexpected splitting may arise from diastereotopic protons in the cyclopropane ring or conformational isomerism. Use variable-temperature NMR to probe dynamic effects. Compare experimental data with simulated spectra (e.g., ACD/Labs or MestReNova) to identify artifacts. Cross-check with X-ray crystallography if crystalline derivatives are available .

Q. How can computational models predict the biological activity of this compound analogs, and what are the limitations of in silico methods?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models can predict binding affinities to targets like cytochrome P450 enzymes. Limitations include inaccuracies in solvation effects and entropic contributions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC measurements) to address discrepancies .

Q. What experimental designs are recommended for studying the environmental degradation pathways of this compound?

- Methodological Answer : Use -labeled compounds in soil/water microcosm studies to track degradation products via LC-MS/MS. Monitor abiotic factors (UV exposure, pH) and biotic factors (microbial activity). Statistical analysis (ANOVA) of half-life data under varied conditions identifies dominant degradation mechanisms .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s thermodynamic properties?

- Methodological Answer : Re-evaluate computational parameters (basis sets, solvation models) and ensure experimental conditions (e.g., purity >95% by GC) are controlled. Use multi-method validation (e.g., compare DFT with MP2 calculations) and replicate experiments to confirm data trends .

Q. What statistical approaches are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC/LD data. Use Kaplan-Meier survival analysis for longitudinal studies. Address outliers via Grubbs’ test and report confidence intervals to quantify uncertainty .

Ethical and Methodological Best Practices

- Ethical Approval : Declare compliance with institutional guidelines (e.g., IACUC for animal studies) and obtain informed consent for human cell line use .

- Data Transparency : Archive raw spectra, chromatograms, and computational input files in repositories like PubChem or Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.